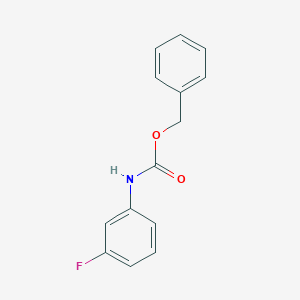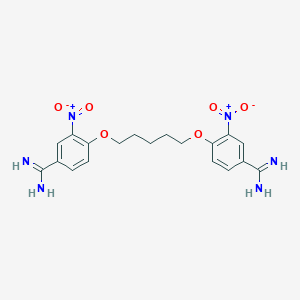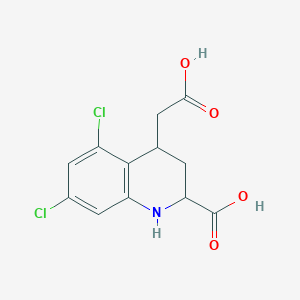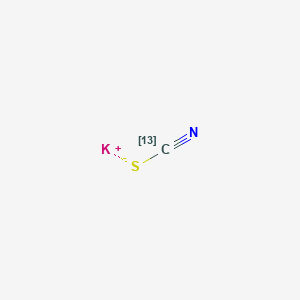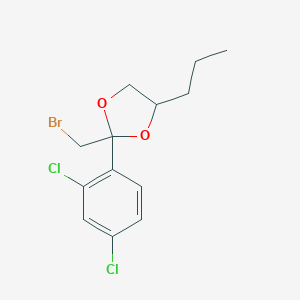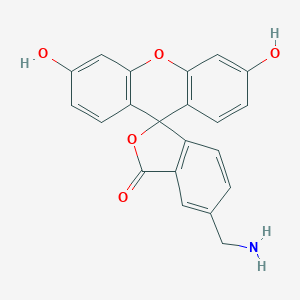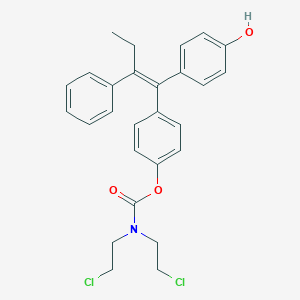
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, also known as AICAR, is a synthetic nucleotide that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Wissenschaftliche Forschungsanwendungen
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been used in a wide range of scientific research applications, including studies on cellular metabolism, energy homeostasis, and the regulation of gene expression. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Wirkmechanismus
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine works by activating AMPK, which in turn activates a variety of cellular processes involved in energy metabolism. AMPK activation leads to increased glucose uptake and fatty acid oxidation, as well as increased mitochondrial biogenesis and autophagy. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to activate the mTOR pathway, which is involved in the regulation of protein synthesis and cell growth.
Biochemical and Physiological Effects:
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of biochemical and physiological effects that make it a valuable tool for studying cellular processes. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, which can improve insulin sensitivity and reduce the risk of metabolic disorders such as diabetes and obesity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has also been shown to increase mitochondrial biogenesis and autophagy, which can improve cellular function and reduce the risk of age-related diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine has a number of advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively stable and has a long shelf life, making it easy to store and transport. However, 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine is also relatively expensive compared to other compounds used in scientific research, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. One area of interest is the development of new synthetic methods for producing 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, which could reduce the cost and increase the availability of this compound for scientific research. Another area of interest is the development of new applications for 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine, such as its use in the treatment of metabolic disorders or age-related diseases. Finally, further research is needed to fully understand the mechanism of action of 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine and its effects on cellular processes.
Synthesemethoden
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine from precursor molecules. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursor molecules into 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine. Both methods have been used successfully to produce 3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine for scientific research purposes.
Eigenschaften
CAS-Nummer |
134287-58-4 |
|---|---|
Produktname |
3,9-Dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine |
Molekularformel |
C12H15N5O4 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
3-(1,3-dihydroxypropan-2-yloxymethyl)-6-methyl-5H-imidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C12H15N5O4/c1-7-2-17-11(20)9-10(15-12(17)14-7)16(5-13-9)6-21-8(3-18)4-19/h2,5,8,18-19H,3-4,6H2,1H3,(H,14,15) |
InChI-Schlüssel |
LYHBHLCAKKIOQX-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
Kanonische SMILES |
CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)COC(CO)CO |
Andere CAS-Nummern |
134287-58-4 |
Synonyme |
3,9-dihydro-3-((1,3-dihydroxy-2-propoxy)methyl)-6-methyl-9-oxo-5H-imidazol(1,2-a)purine 3,9-DPMOIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)

